氟虫腈

概述

描述

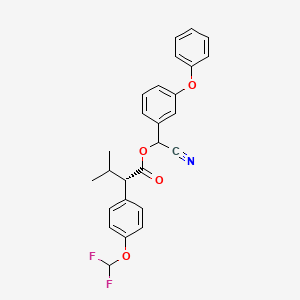

Flucythrinate is a synthetic pyrethroid insecticide and acaricide, known for its effectiveness in controlling a wide range of pests on various crops. It is characterized by its chemical formula C26H23F2NO4 and a molar mass of 451.47 g/mol . This compound appears as a dark amber viscous liquid and is not currently approved for use in the United States .

作用机制

Target of Action

Flucythrinate is a synthetic pyrethroid insecticide . The primary targets of Flucythrinate are a wide range of pests on various fruit and vegetables .

Mode of Action

Like other pyrethroids, it is believed to act on the nervous system of insects, causing rapid paralysis .

Biochemical Pathways

The principal metabolic pathways of Flucythrinate involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulfate conjugate in urine .

Pharmacokinetics

Flucythrinate has a low aqueous solubility and a low volatility . It is moderately persistent in soils but less so in water .

Result of Action

The result of Flucythrinate’s action is the unbalanced growth and death of the targeted pests . This is achieved by disrupting the normal functioning of the nervous system in these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flucythrinate. It is moderately persistent in soils but less so in water . Its low aqueous solubility and low volatility suggest that it is likely to remain in the environment where it is applied, rather than being transported to non-target areas . .

科学研究应用

Agricultural Applications

Flucythrinate has been extensively used in agriculture to manage a wide range of pests affecting fruits and vegetables. Its efficacy against various insects makes it a valuable tool in integrated pest management strategies.

Efficacy Against Pests

Flucythrinate is effective against several agricultural pests, including:

- Cabbage Looper (Trichoplusia ni) : Studies have shown that flucythrinate effectively controls populations of this pest in crops such as cabbage and broccoli.

- Cotton Bollworm (Helicoverpa zea) : It has been used to manage infestations in cotton crops, significantly reducing damage.

| Pest Species | Crop Type | Efficacy Level |

|---|---|---|

| Cabbage Looper | Cabbage | High |

| Cotton Bollworm | Cotton | Moderate to High |

Environmental Impact Studies

Research has indicated that flucythrinate can pose environmental risks due to its persistence and potential toxicity to non-target organisms.

Biodegradation Studies

A review highlighted the microbial degradation pathways of flucythrinate, emphasizing the need for effective management practices to mitigate its environmental impact. Microbial communities in soil have shown varying responses to flucythrinate exposure, affecting their diversity and functionality.

| Study Focus | Key Findings |

|---|---|

| Microbial Community Impact | Reduced diversity observed at higher concentrations |

| Biodegradation Pathways | Identified specific bacteria capable of degrading flucythrinate |

Toxicological Research

Toxicological studies have investigated the effects of flucythrinate on various biological systems, including mammals and aquatic life.

Mammalian Toxicity Studies

Flucythrinate has been evaluated for its potential toxic effects on mammals through several studies:

- Reproductive Toxicity : A three-generation study in rats indicated mild maternal weight reduction but no significant teratogenic effects. Observations included skin irritation and reduced weight gain at higher doses.

- Acute Toxicity : Short-term studies revealed symptoms consistent with pyrethroid intoxication, such as ataxia and hypersensitivity at elevated doses.

| Study Type | Dosage (ppm) | Observed Effects |

|---|---|---|

| Reproductive Toxicity | 0, 30, 60, 120 | Mild weight reduction; skin irritation |

| Acute Toxicity | 150, 300 | Ataxia; hypersensitivity |

Case Studies

Several case studies have documented the real-world applications and implications of flucythrinate use.

Case Study: Flucythrinate in Cotton Production

In a field trial conducted on cotton crops, flucythrinate was applied to evaluate its effectiveness against cotton bollworm. The results showed a significant reduction in pest populations and an increase in yield compared to untreated fields.

- Location : Southern United States

- Duration : One growing season

- Results : 40% increase in yield; pest populations reduced by 75%

Case Study: Environmental Monitoring

A study focused on monitoring the environmental residues of flucythrinate in water bodies near agricultural areas revealed concerning levels that could affect aquatic life. Continuous monitoring is recommended to assess long-term impacts.

- Location : Agricultural runoff areas

- Findings : Residue levels exceeded safe thresholds for aquatic organisms

生化分析

Biochemical Properties

Flucythrinate interacts with certain proteins and enzymes in the body. The principal metabolic pathways of Flucythrinate involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulphate conjugate in urine .

Cellular Effects

Flucythrinate has significant effects on various types of cells and cellular processes. It is known to be toxic to humans via the oral route and is considered to be a neurotoxicant

Molecular Mechanism

The molecular mechanism of Flucythrinate’s action involves interactions with the sodium channels in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .

Temporal Effects in Laboratory Settings

Flucythrinate is moderately persistent in soils but less so in water . It has a low aqueous solubility and a low volatility

Metabolic Pathways

Flucythrinate is involved in specific metabolic pathways. As mentioned earlier, the principal metabolic pathways involve ester cleavage and oxidation

准备方法

Synthetic Routes and Reaction Conditions: Flucythrinate can be synthesized through a multi-step process. One common method involves the reaction of (+)-2-(4-difluoromethoxyphenyl)-3-methylbutyryl chloride with α-cyano-m-phenoxybenzyl alcohol in the presence of methylene chloride and pyridine . The resulting product is a colorless viscous oil.

Industrial Production Methods: Industrial production of Flucythrinate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the final product meets regulatory standards for use in pest control .

化学反应分析

Types of Reactions: Flucythrinate undergoes various chemical reactions, including:

Hydrolysis: Flucythrinate can hydrolyze under acidic or basic conditions, leading to the cleavage of ester bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Produces hydroxylated derivatives.

Hydrolysis: Results in the formation of corresponding acids and alcohols.

相似化合物的比较

- Fenpropathrin

- Fluvalinate

- Permethrin

- Cypermethrin

Comparison: Flucythrinate is unique due to its specific chemical structure, which includes a difluoromethoxyphenyl group. This structural feature contributes to its high potency and effectiveness as an insecticide . Compared to other pyrethroids, Flucythrinate has a relatively high acute oral toxicity, making it essential to handle with care .

生物活性

Flucythrinate is a synthetic pyrethroid insecticide known for its efficacy in pest control. Its biological activity encompasses a range of toxicological effects on various organisms, including mammals, aquatic life, and insects. This article provides a detailed overview of the biological activity of flucythrinate, supported by data tables, case studies, and research findings.

Flucythrinate is chemically classified as a pyrethroid with the molecular formula and a molecular weight of 459.46 g/mol. Its mechanism of action primarily involves the disruption of sodium ion channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic effect is also observed in non-target species, including mammals, though at different susceptibility levels.

Acute Toxicity

Flucythrinate exhibits varying degrees of acute toxicity depending on the exposure route and species. The following table summarizes acute toxicity data:

| Route of Exposure | LD50 (mg/kg) | Species |

|---|---|---|

| Oral | 400-4,000 | Rats (solid) |

| Dermal | 100-1,000 | Rats (liquid) |

| Inhalation | >2,000 | Rats |

These values indicate that flucythrinate is considered slightly hazardous to moderately hazardous based on the LD50 classification system .

Chronic Toxicity and Reproductive Effects

Long-term exposure studies have shown that flucythrinate can lead to various chronic effects. A three-generation reproduction study in rats indicated that exposure to flucythrinate at doses of 60 and 120 ppm resulted in reduced weight gains in both parental and offspring generations. However, no significant effects on fertility or gestation were observed .

Table 2: Summary of Chronic Toxicity Studies

| Study | Dose (ppm) | Effects Observed |

|---|---|---|

| Three-generation study (rats) | 60-120 | Reduced weight gain; skin irritation |

| Long-term feeding study (24 months) | 30-240 | Mild nerve degeneration; skin lesions |

Mutagenicity and Carcinogenicity

Flucythrinate has been evaluated for mutagenic potential through various assays. Results indicate that it lacks mutagenic activity in both microbial and mammalian cell assays . Additionally, while some studies reported low incidences of hepatocellular tumors in mice exposed to high doses, these findings are not considered biologically significant due to the known susceptibility of mice to such effects .

Environmental Impact

Flucythrinate has shown moderate persistence in aquatic environments, with a half-life of approximately 6.1 days in sunlight and up to 38 days without sunlight exposure . Its metabolites do not bioaccumulate significantly in aquatic organisms or terrestrial animals, which is an essential factor for environmental risk assessments.

Case Studies

A review conducted by the European Food Safety Authority (EFSA) highlighted concerns regarding developmental neurotoxicity associated with pyrethroid exposure, including flucythrinate. Despite mixed results across studies, no clear causal relationship was established between flucythrinate exposure and adverse neurodevelopmental outcomes .

属性

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIHOLCMZGAKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022301 | |

| Record name | Flucythrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline] | |

| Record name | Flucythrinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108 °C at 0.35 mm Hg | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.189 at 22 °C | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C | |

| Record name | Flucythrinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUCYTHRINATE (8 total), please visit the HSDB record page. | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

70124-77-5 | |

| Record name | Flucythrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70124-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucythrinate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucythrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTHRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57D0GAO3RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。